molecular formula C10H14F3N3O3 B8076216 (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole 2,2,2-trifluoroacetate

(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole 2,2,2-trifluoroacetate

Cat. No.: B8076216
M. Wt: 281.23 g/mol
InChI Key: RRIGNNGNJVOOJU-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole 2,2,2-trifluoroacetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a methyl group and a pyrrolidin-3-yloxy group, along with a trifluoroacetate counterion. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole 2,2,2-trifluoroacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the pyrrolidin-3-yloxy moiety.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of the Trifluoroacetate Salt: The final step involves the reaction of the synthesized compound with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole: Lacks the trifluoroacetate counterion.

    1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole hydrochloride: Contains a hydrochloride counterion instead of trifluoroacetate.

    1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole acetate: Contains an acetate counterion.

Uniqueness

The presence of the trifluoroacetate counterion in (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole 2,2,2-trifluoroacetate imparts unique properties, such as increased stability and solubility, which can enhance its effectiveness in various applications compared to similar compounds.

Properties

IUPAC Name

1-methyl-4-[(3S)-pyrrolidin-3-yl]oxypyrazole;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.C2HF3O2/c1-11-6-8(5-10-11)12-7-2-3-9-4-7;3-2(4,5)1(6)7/h5-7,9H,2-4H2,1H3;(H,6,7)/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIGNNGNJVOOJU-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OC2CCNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)O[C@H]2CCNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.